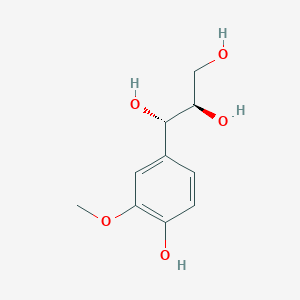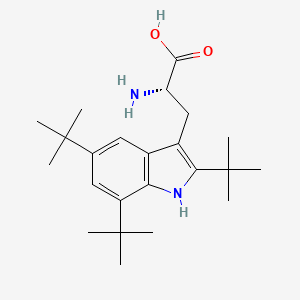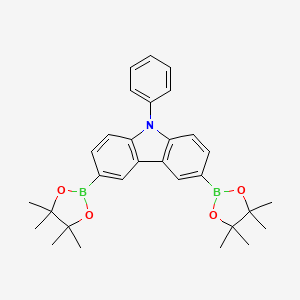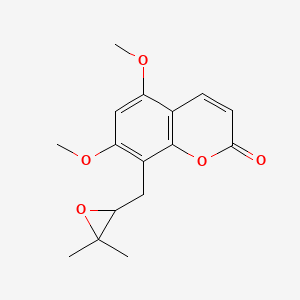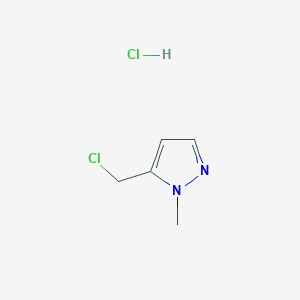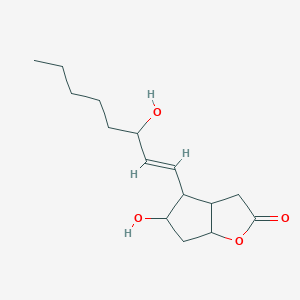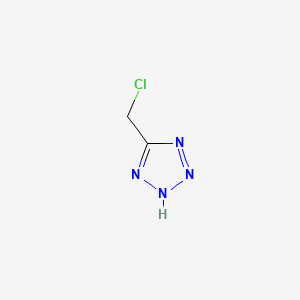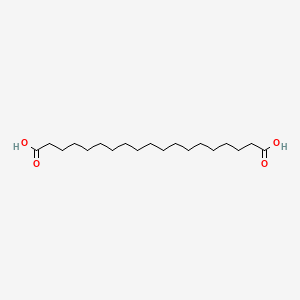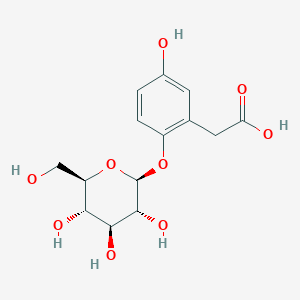
ファセオリン
概要
説明
科学的研究の応用
ファセオロイジンは、幅広い科学研究における応用範囲を持っています。
作用機序
ファセオロイジンは、複数のメカニズムを通じてその効果を発揮します。
類似の化合物:
エンタダミドA: 抗補体活性を示すエンタダ・ファセオロイデスのもう一つの主要な成分です.
エンタダミドA-β-D-グルコピラノシド: ファセオロイジンと類似のグルコシドであり、エンタダ・ファセオロイデスにも見られます.
独自性: ファセオロイジンは、植物防御と神経保護および抗炎症治療における潜在的な治療用途という二重の役割を持つため、ユニークです .
生化学分析
Biochemical Properties
Phaseoloidin interacts with various biomolecules in biochemical reactions. It is metabolized into its respective aglycone during the incubation process with human fecal microflora . This metabolism enhances its anti-complement effects .
Cellular Effects
Phaseoloidin has been observed to have significant effects on various types of cells. In particular, it has been found to negatively influence the performance of caterpillar larvae, an important herbivore of Nicotiana Attenuata . The ingestion of phaseoloidin was more detrimental to the generalist Spodoptera littoralis than to the specialist Manduca sexta .
Molecular Mechanism
The molecular mechanism of action of Phaseoloidin is primarily through its interaction with biomolecules. It is hypothesized that Phaseoloidin functions as a direct defense in the plant Nicotiana Attenuata . The presence of Phaseoloidin and nicotine in the trichomes of the plant may influence the plant’s defense against herbivores .
Temporal Effects in Laboratory Settings
It has been observed that Phaseoloidin and entadamide A-β-d-glucopyranoside were metabolized into their respective aglycones during the incubation process, which enhanced their anti-complement effects .
Metabolic Pathways
Phaseoloidin is involved in specific metabolic pathways. It is metabolized into its respective aglycone during the incubation process with human fecal microflora . This suggests that the possible metabolic pathways of Phaseoloidin involve the removal of a glucosyl group from the compound and deglycosylation to its respective aglycone .
Transport and Distribution
The transport and distribution of Phaseoloidin within cells and tissues are primarily through the trichomes of the plant Nicotiana Attenuata . These glandular hairs, which can release exudates onto the leaf surface, can profoundly influence the chemistry of the leaf surface .
Subcellular Localization
The subcellular localization of Phaseoloidin is primarily in the trichomes of the plant Nicotiana Attenuata . These trichomes serve as miniature self-contained factories for the biosynthesis of secondary metabolites that function as defenses against herbivores .
準備方法
合成経路と反応条件: ファセオロイジンは、ホモゲンチジン酸のグルコシル化によって合成できます。 反応は、特定の条件下でホモゲンチジン酸と適切なグルコシルドナーを使用して、グルコシド結合を形成します .
工業的生産方法: ファセオロイジンの工業的生産には、エンタダ・ファセオロイデスの種子またはニコチアナ・アテヌアータのトリコームなどの天然源からの抽出が含まれます。 高速カウンターカレントクロマトグラフィーは、粗抽出物からのファセオロイジンの分離および精製によく用いられます .
化学反応の分析
反応の種類: ファセオロイジンは、酸化、還元、置換反応など、さまざまな化学反応を起こします .
一般的な試薬と条件:
酸化: ファセオロイジンは、制御された条件下で過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化することができます.
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して行うことができます.
置換: 置換反応には、ハロゲンまたはアルキル化剤などの試薬を使用してファセオロイジンの官能基を置換することが含まれます.
主な生成物: これらの反応から生成される主な生成物には、酸化または還元された形態、および置換されたグルコシドなどのファセオロイジンのさまざまな誘導体があります .
類似化合物との比較
Entadamide A: Another major component of Entada phaseoloides with anti-complement activities.
Entadamide A-β-D-glucopyranoside: A glucoside similar to phaseoloidin, also found in Entada phaseoloides.
Uniqueness: Phaseoloidin is unique due to its dual role in plant defense and potential therapeutic applications in neuroprotection and anti-inflammatory treatments .
特性
IUPAC Name |
2-[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O9/c15-5-9-11(19)12(20)13(21)14(23-9)22-8-2-1-7(16)3-6(8)4-10(17)18/h1-3,9,11-16,19-21H,4-5H2,(H,17,18)/t9-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFYXXNAFZRZAM-RGCYKPLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)CC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347824 | |
| Record name | [2-(beta-D-Glucopyranosyloxy)-5-hydroxyphenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118555-82-1 | |
| Record name | [2-(beta-D-Glucopyranosyloxy)-5-hydroxyphenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is phaseoloidin and where is it found?
A1: Phaseoloidin is a natural product identified as a homogentisic acid glucoside []. It was first isolated from Entada phaseoloides [] and later found in the trichomes of the wild tobacco plant, Nicotiana attenuata [, ].
Q2: What is the biological role of phaseoloidin in plants?
A2: In Nicotiana attenuata, phaseoloidin contributes to the plant's defense against herbivorous insects [, ]. It acts as an antifeedant, negatively affecting the growth of both specialist (Manduca sexta) and generalist (Spodoptera littoralis) insect larvae [].
Q3: How does phaseoloidin exert its effect on insects?
A3: While the precise mechanism of action remains to be fully elucidated, it's suggested that phaseoloidin acts as a feeding deterrent, causing reduced food consumption in insect larvae, ultimately impacting their growth and development [].
Q4: What is the chemical structure of phaseoloidin?
A4: Phaseoloidin is a homogentisic acid glucoside. While the provided abstracts don't detail the spectroscopic data, its structure was elucidated using NMR and MS techniques [, ].
Q5: What analytical techniques are used to identify and quantify phaseoloidin?
A6: Researchers utilize a combination of chromatographic and spectroscopic techniques for phaseoloidin analysis. Thin-layer chromatography (TLC) enables initial identification []. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) offers precise quantification and structural confirmation [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1631737.png)
